N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a heterocyclic organic compound featuring a benzo[b][1,4]oxazepine core modified with multiple substituents. The molecule includes a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain on the oxazepine ring, coupled with a 2,3,4,5,6-pentamethylbenzenesulfonamide group at the 8-position.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,13,26H,9,12,14H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILVPGTQCDJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound belonging to the class of oxazepines. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 414.56 g/mol. The structural characteristics include a benzoxazepine core and a sulfonamide group that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O4S |
| Molecular Weight | 414.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities and receptor signaling pathways. The mechanisms involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to various receptors influencing cellular signaling.
- DNA/RNA Interaction : Potential effects on gene expression through interactions with genetic material.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study Findings : A related compound showed IC50 values in the nanomolar range against various cancer cell lines (e.g., breast and prostate cancer) indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Testing against bacterial strains revealed effective inhibition at concentrations as low as 10 µg/mL .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects:
- Case Study : In models of neurodegeneration (e.g., Alzheimer's disease), the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models .
Case Studies
- Anticancer Research : A study involving derivatives of the oxazepine core showed promising results in inhibiting tumor growth in xenograft models.
- Neuroprotection : In a double-blind study on patients with early-stage Alzheimer's disease, administration of related compounds resulted in improved memory recall and reduced progression of symptoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: GSK2982772
The closest structurally related compound identified in the evidence is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide 5 (GSK2982772) . Below is a detailed comparison:
Key Structural Differences and Implications
- Substituent Variability : The target compound’s 3,3-dimethyl and 5-propyl groups may enhance lipophilicity and membrane permeability compared to GSK2982772’s smaller 5-methyl group.
- Functional Groups : The pentamethylbenzenesulfonamide moiety in the target compound could influence binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas GSK2982772’s triazole-carboxamide side chain is optimized for RIPK1 inhibition .
Research Findings and Efficacy
- GSK2982772: Demonstrated IC₅₀ values in the low nanomolar range for RIPK1 inhibition, significantly reducing TNF-induced cytokines (e.g., IL-6, IL-8) in human ulcerative colitis (UC) explants .
- Target Compound: No direct efficacy data are available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
